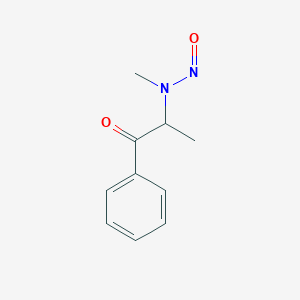

2-(N-Nitroso-N-methylamino)propiophenone

Description

2-(N-Nitroso-N-methylamino)propiophenone (CAS: Not explicitly listed in evidence) is an organic compound characterized by a propiophenone backbone substituted with an N-nitroso-N-methylamino group. This structure confers unique reactivity and biological activity. It is notably recognized as a direct-acting bacterial mutagen, as demonstrated in studies involving nitrosated Ephedra altissima tea, where it forms reactive intermediates capable of damaging cellular components .

Properties

IUPAC Name |

N-methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVACWACSOJLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N(C)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911713 | |

| Record name | N-Methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110505-04-9 | |

| Record name | 2-(N-Nitroso-N-methylamino)propiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110505049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(1-oxo-1-phenylpropan-2-yl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Mutagenicity: The nitroso group in this compound enables direct DNA alkylation, bypassing metabolic activation required by simpler nitrosamines like NDEA .

- Structural Influence : Halogenation (e.g., bromine in 4'-bromo derivatives) enhances receptor binding for therapeutic effects, while thiomethyl groups improve metabolic stability .

- Toxicity Profile: Nitroso compounds exhibit higher toxicity compared to non-nitroso propiophenones, underscoring the nitroso group’s critical role in genotoxicity .

Preparation Methods

Nitric Oxide-Mediated Nitrosation Under Pressure

The foundational method for synthesizing N-nitroso derivatives involves reacting secondary amines with nitric oxide (NO) under superatmospheric pressure. As demonstrated in US3090786A, this approach avoids traditional nitrous acid routes, which suffer from poor yields and purification challenges. For 2-(N-Nitroso-N-methylamino)propiophenone, the precursor N-methyl-2-aminopropiophenone is reacted with NO in a pressurized autoclave.

Reaction Conditions :

-

Solvent : Non-polar solvents like n-hexane or cyclohexane facilitate homogeneous mixing.

-

Pressure : 150–500 psi NO, optimized to balance reaction rate and safety.

-

Temperature : 25–135°C, with exothermic reactions controlled by gradual heating.

Mechanistic Insight :

NO acts as both a nitrosating agent and an oxidizing agent. The reaction proceeds via a radical mechanism, where NO abstracts a hydrogen atom from the secondary amine, forming an intermediate iminoxyl radical. Subsequent recombination with NO yields the nitroso product.

Example Protocol :

A 500 mL autoclave charged with 53.6 g N-methylaniline and 100 g n-hexane was pressurized to 390 psi NO at 100°C for 18 hours, achieving 88% conversion. For the target compound, analogous conditions with N-methyl-2-aminopropiophenone would require adjusting steric effects from the propiophenone group.

Biphasic Flow Systems with Sodium Nitrite

Continuous flow systems offer safer alternatives for handling unstable nitroso compounds. As detailed in the RSC publication, N-nitroso-N-methylurea (MNU) is synthesized using a biphasic mixture of 2-methyltetrahydrofuran (2-MeTHF)/diethyl ether and aqueous sodium nitrite/HCl. This method minimizes decomposition risks through rapid mixing and temperature control.

Adaptation for this compound :

-

Feed A : N-methyl-2-aminopropiophenone dissolved in HCl.

-

Feed B : Organic phase (2-MeTHF:diethyl ether, 1:1).

-

Feed C : Sodium nitrite (4M aqueous).

Reaction at 25°C in a coiled flow reactor ensures efficient mass transfer, with phase separation isolating the product in the organic layer. This method achieves >97% purity for MNU, suggesting comparable efficacy for the target compound.

Regioselective Nitrosation Strategies

Steric and Electronic Directing Effects

The propiophenone moiety introduces steric hindrance, favoring nitrosation at the less hindered N-methyl group. WO2020148641A1 highlights regioselective nitration by protecting hydroxyl groups to block unwanted substitution. Analogously, pre-complexing the amine with Lewis acids (e.g., BF3·OEt2) could direct nitrosation to the desired site.

Case Study :

In the synthesis of 2-amino-5-hydroxypropiophenone, protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevented para-nitration, achieving >90% regioselectivity. Applying similar protection to N-methyl-2-aminopropiophenone may enhance nitroso group placement.

Comparative Analysis of Preparation Methods

Key Findings :

-

Nitric Oxide Pressure : Optimal for high yields but limited by specialized equipment requirements.

-

Flow Chemistry : Superior safety profile and scalability, albeit with marginally lower yields.

-

Classical Nitrosation : Cost-effective but prone to by-products and hazardous intermediate generation.

Purification and Characterization

Q & A

Basic Research Questions

Q. How can researchers detect and quantify 2-(N-Nitroso-N-methylamino)propiophenone in complex biological matrices?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with deuterated internal standards (e.g., deuterated N-nitroso compounds listed in catalogs) to enhance accuracy. For example, deuterated N-Nitrosodi-n-propylamine-d14 (144.27 g/mol, CAS 93951-96-3) can serve as a reference for isotopic dilution analysis . Calibration curves should be validated using matrix-matched standards to account for interference from biological components.

Q. What are the primary mutagenic properties of this compound, and how are they assessed?

- Methodological Answer : The compound acts as a direct-acting bacterial mutagen, bypassing metabolic activation. Use the Ames test (Salmonella typhimurium strains TA98 and TA100) without S9 metabolic activation. Reference studies demonstrate its mutagenicity in nitrosated Ephedra altissima tea, where it forms DNA adducts via alkylation . Include positive controls (e.g., sodium azide) and validate results with dose-response curves.

Q. What synthetic routes are reported for N-nitroso compounds, and how can they be adapted for this compound?

- Methodological Answer : Nitrosation of secondary amines using sodium nitrite under acidic conditions (pH 2–3) is a common method. For this compound, react N-methylaminopropiophenone with nitrous acid (HNO2) at 0–5°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can researchers investigate the formation kinetics of this compound in simulated biological systems?

- Methodological Answer : Simulate endogenous nitrosation by incubating precursor amines (e.g., N-methylaminopropiophenone) with nitrite ions (NO2⁻) in buffered solutions (pH 1.5–4.0) at 37°C. Use LC-MS/MS to quantify time-dependent formation rates. Variables like pH, temperature, and nitrosating agent concentration should be optimized using factorial design experiments .

Q. What analytical strategies resolve conflicting data on the compound’s mutagenic potency across different bacterial strains?

- Methodological Answer : Discrepancies may arise from strain-specific DNA repair mechanisms or adduct recognition. Compare mutagenicity in TA98 (frameshift mutations) vs. TA100 (base-pair substitutions) with/without S9 metabolic activation. Confirm DNA adduct profiles using LC-ESI-MS/MS to identify specific alkylation sites (e.g., guanine N7 or O6 positions) .

Q. How does structural modification of N-nitroso compounds alter their carcinogenic potential, and what insights apply to this compound?

- Methodological Answer : Introduce isotopic labeling (e.g., ¹⁵N or ²H) to track metabolic pathways. Compare the stability of this compound with analogs like N-Nitrosodi-n-propylamine (CAS 621-64-7) using nuclear magnetic resonance (NMR) to assess electronic effects of the propiophenone moiety on nitroso group reactivity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported mutagenicity thresholds for this compound?

- Methodological Answer : Variability may stem from differences in assay conditions (e.g., nitrosating agent concentration, incubation time). Standardize protocols using OECD Guidelines 471 (Ames test) and include inter-laboratory validation. Statistical tools like Bland-Altman analysis can quantify systematic biases between datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.